Cas no 2228091-81-2 (tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate)
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate
- EN300-1881212
- 2228091-81-2
-
- Inchi: 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10(8-14)9-4-5-13-9/h9-10,13H,4-8H2,1-3H3
- InChI Key: XEILNPAGJHDYSQ-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)CC1C1CCN1
Computed Properties
- Exact Mass: 242.16304257g/mol
- Monoisotopic Mass: 242.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.8Ų
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1881212-0.05g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1881212-0.1g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1881212-0.25g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1881212-0.5g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1881212-1.0g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1881212-2.5g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1881212-5.0g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1881212-10.0g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1881212-1g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1881212-5g |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate |
2228091-81-2 | 5g |
$3894.0 | 2023-09-18 |
tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate
Introduction to tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate (CAS No. 2228091-81-2)
Tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate, identified by the chemical compound code CAS No. 2228091-81-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of morpholine derivatives, which are known for their broad spectrum of biological activities and utility in medicinal chemistry. The structural features of tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate make it a promising candidate for further exploration in the design of novel therapeutic agents.
The molecular structure of this compound incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butyl group at the carboxyl position enhances the lipophilicity and metabolic stability of the molecule, while the azetidin-2-yl moiety introduces a cyclic amine backbone that is commonly found in bioactive scaffolds. The morpholine ring further contributes to the compound's solubility and interaction with biological targets, making it an intriguing subject for structural optimization.
In recent years, there has been a growing interest in morpholine derivatives due to their potential applications in treating various diseases, including infectious diseases, cancer, and neurological disorders. The structural motif of tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate aligns well with this trend, as it combines the favorable properties of morpholine with additional functionalities that can enhance its pharmacological profile. Researchers have been exploring this compound as a lead structure for developing new drugs that target specific enzymes or receptors involved in disease pathways.
One of the most compelling aspects of tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate is its potential as a scaffold for drug discovery. The combination of the azetidin ring and the morpholine nitrogen atoms provides multiple sites for chemical modification, allowing chemists to fine-tune the molecule's properties for optimal biological activity. This flexibility has led to several innovative synthetic strategies being developed to explore analogues of this compound, with the aim of identifying more potent and selective therapeutic agents.
Recent studies have highlighted the importance of morpholine derivatives in medicinal chemistry, particularly in the development of antiviral and antibacterial agents. The structural framework of tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate has been shown to mimic natural bioactive molecules, enabling it to interact effectively with biological targets. For instance, modifications to the tert-butyl group have been found to influence binding affinity and metabolic stability, while changes to the azetidin ring can alter receptor specificity.
The pharmaceutical industry has taken note of these findings, leading to increased investment in research focused on morpholine-based compounds. Companies are actively screening libraries containing derivatives like tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate to identify new drug candidates with improved efficacy and reduced side effects. This trend underscores the significance of this compound as a building block for next-generation therapeutics.
From a synthetic chemistry perspective, tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to access stereodefined analogues of this compound, which are crucial for achieving optimal pharmacological outcomes.
The biological activity of tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate has been investigated in several preclinical models. Initial studies suggest that it exhibits promising interactions with target proteins involved in disease processes. For example, researchers have observed that derivatives of this compound can modulate enzyme activity or receptor binding, leading to potential therapeutic benefits. These findings have prompted further exploration into its mechanism of action and potential applications in human health.
The development of novel pharmaceuticals is a lengthy and complex process that requires extensive characterization of candidate compounds like tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate. Beyond their chemical properties, these molecules must undergo rigorous testing for safety and efficacy before they can be considered for clinical use. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate laboratory discoveries into viable therapeutic options.
In conclusion, tert-butyl 2-(azetidin-2-yl)morpholine-4-carboxylate (CAS No. 2228091-81-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its combination of functional groups makes it a versatile scaffold for drug discovery, while recent research highlights its promise as a lead structure for developing new treatments. As scientific understanding continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs worldwide.
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